molecular formula C23H15BrN2O3 B11699677 (3E)-1-(2-bromophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(2-bromophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11699677
M. Wt: 447.3 g/mol
InChI Key: NNAZBSBGAUKDSS-NBVRZTHBSA-N
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Description

(3E)-1-(2-bromophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: is a synthetic organic compound that belongs to the class of pyrrol-2-one derivatives This compound is characterized by the presence of a bromophenyl group, a nitrobenzylidene group, and a phenyl group attached to a pyrrol-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(2-bromophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the condensation of 2-bromobenzaldehyde, 4-nitrobenzaldehyde, and phenylhydrazine with a suitable pyrrol-2-one precursor. The reaction is carried out under reflux conditions in the presence of a catalyst such as piperidine or acetic acid. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(2-bromophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Formation of the corresponding amino derivative

    Reduction: Formation of substituted derivatives with thiol or amine groups

    Substitution: Formation of nitro or sulfonic acid derivatives

Scientific Research Applications

Chemistry

In chemistry, (3E)-1-(2-bromophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Preliminary studies indicate that it may possess anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In industry, this compound is explored for its potential use in the development of new materials, such as polymers or coatings. Its chemical reactivity and stability make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (3E)-1-(2-bromophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-1-(2-chlorophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-1-(2-fluorophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-1-(2-iodophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of (3E)-1-(2-bromophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups. The presence of a bromophenyl group, a nitrobenzylidene group, and a phenyl group attached to a pyrrol-2-one core provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H15BrN2O3

Molecular Weight

447.3 g/mol

IUPAC Name

(3E)-1-(2-bromophenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C23H15BrN2O3/c24-20-8-4-5-9-21(20)25-22(17-6-2-1-3-7-17)15-18(23(25)27)14-16-10-12-19(13-11-16)26(28)29/h1-15H/b18-14+

InChI Key

NNAZBSBGAUKDSS-NBVRZTHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2C4=CC=CC=C4Br

Origin of Product

United States

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